3-(1,3-benzodioxol-5-yl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-methylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(2H-1,3-BENZODIOXOL-5-YL)-2-METHYLPROPYL][2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE is a complex organic compound that features both a benzodioxole and an indole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2H-1,3-BENZODIOXOL-5-YL)-2-METHYLPROPYL][2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through a copper-catalyzed coupling reaction, followed by bromination using N-bromosuccinimide.
Indole Synthesis: The indole moiety can be synthesized via a palladium-catalyzed C-N cross-coupling reaction.
Final Coupling: The final step involves coupling the benzodioxole and indole moieties under specific reaction conditions, often involving a base such as cesium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can occur at various positions on the benzodioxole and indole rings.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce various alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful for studying cellular processes.
Medicine
The compound has shown promise in medicinal chemistry, particularly as an anticancer agent. Studies have demonstrated its ability to induce apoptosis in cancer cells by targeting microtubules .
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism by which [3-(2H-1,3-BENZODIOXOL-5-YL)-2-METHYLPROPYL][2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE exerts its effects involves multiple pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [1-(2H-1,3-BENZODIOXOL-5-YL)-2-METHYLPROPYL][2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]AMINE
- [3-(2H-1,3-BENZODIOXOL-5-YL)-2-METHYLPROPYL][2-(5-HYDROXY-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE
Uniqueness
What sets [3-(2H-1,3-BENZODIOXOL-5-YL)-2-METHYLPROPYL][2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE apart is its dual functionality, combining the properties of both benzodioxole and indole moieties. This unique structure allows it to interact with a broader range of biological targets, enhancing its potential as a therapeutic agent.
Eigenschaften
Molekularformel |
C23H28N2O3 |
---|---|
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
3-(1,3-benzodioxol-5-yl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C23H28N2O3/c1-15(10-17-4-7-22-23(11-17)28-14-27-22)13-24-9-8-19-16(2)25-21-6-5-18(26-3)12-20(19)21/h4-7,11-12,15,24-25H,8-10,13-14H2,1-3H3 |
InChI-Schlüssel |
WXKCLGABIUMQDF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCNCC(C)CC3=CC4=C(C=C3)OCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.